molecular formula C12H17NO3 B11947827 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate CAS No. 62593-75-3

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate

Cat. No.: B11947827
CAS No.: 62593-75-3
M. Wt: 223.27 g/mol
InChI Key: WIIVFKULHHDOSH-UHFFFAOYSA-N
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Description

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is commonly referred to as dimethachlor and is used primarily as a herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on plant physiology and its potential as a growth regulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.

    Industry: Widely used as a herbicide to control weed growth in agricultural fields.

Mechanism of Action

The mechanism of action of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves inhibition of specific enzymes in plants, leading to disruption of essential metabolic pathways. This results in the cessation of cell division and growth, ultimately causing the death of the target weeds . The compound primarily targets the synthesis of fatty acids and proteins, which are crucial for plant growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate stands out due to its specific structural configuration, which imparts unique herbicidal properties. Its effectiveness at lower concentrations and broader spectrum of activity make it a preferred choice in agricultural applications .

Properties

CAS No.

62593-75-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-9-5-4-6-10(2)11(9)13-12(14)16-8-7-15-3/h4-6H,7-8H2,1-3H3,(H,13,14)

InChI Key

WIIVFKULHHDOSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OCCOC

Origin of Product

United States

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